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  • Product: 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide
  • CAS: 381679-18-1

Core Science & Biosynthesis

Foundational

Structural Elucidation of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide: A Comprehensive Crystallographic and Computational Guide

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallography Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary & Rationale The pyrazole-5-carboxamide scaffold is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallography Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary & Rationale

The pyrazole-5-carboxamide scaffold is a privileged pharmacophore in both agrochemical design and modern drug discovery, frequently exhibiting potent insecticidal, antifungal, and kinase-inhibitory activities [1]. The introduction of nitro groups at both the C4 position of the pyrazole core and the ortho-position of the N-phenyl ring creates a highly polarized molecule: 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide .

Understanding the precise 3D spatial arrangement of this compound is critical for structure-based drug design. The dual nitro substitutions induce significant steric hindrance and electronic withdrawing effects, fundamentally altering the dihedral angles and the hydrogen-bonding networks that dictate target-receptor binding. This whitepaper details the definitive protocols for the synthesis, Single-Crystal X-Ray Diffraction (SC-XRD) analysis, Hirshfeld surface mapping, and Density Functional Theory (DFT) validation of this complex molecular architecture.

Experimental Protocols: Crystallization and Data Collection

To achieve high-resolution structural data, the protocols must be self-validating. The choice of solvent and cooling rate directly dictates the thermodynamic stability of the resulting crystal lattice, minimizing twinning and solvent-inclusion defects.

Protocol A: Crystal Growth via Slow Evaporation

Causality: Slow evaporation allows the system to remain near equilibrium, promoting the formation of a single, thermodynamically stable polymorph rather than kinetically trapped amorphous precipitates.

  • Dissolution: Dissolve 50 mg of synthesized 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide in 5 mL of a binary solvent system (1:1 v/v Methanol:Dichloromethane). Note: Methanol acts as a hydrogen-bond participant to stabilize the carboxamide, while DCM solubilizes the highly hydrophobic nitrophenyl moiety.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free 10 mL glass vial to remove nucleation-inducing particulate impurities.

  • Evaporation: Cover the vial with parafilm and puncture 2–3 microscopic holes. Leave undisturbed in a vibration-free environment at 293 K for 7–10 days.

  • Harvesting: Harvest the resulting yellow, prism-like crystals using a polarized light microscope.

Protocol B: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Causality: Data collection at low temperatures (100 K) minimizes atomic thermal vibrations (Debye-Waller factors), allowing for precise localization of hydrogen atoms involved in critical N–H···O interactions [2].

  • Mounting: Select a crystal of optimal dimensions (approx. 0.20×0.15×0.10 mm) and coat it in perfluoropolyether oil to prevent atmospheric degradation. Mount it on a MiTeGen micromount.

  • Data Collection: Transfer to a diffractometer equipped with a CCD/CMOS detector and a Mo K α radiation source ( λ=0.71073 Å). Collect data using ω and ϕ scans.

  • Reduction & Correction: Integrate the frames using SAINT software. Apply multi-scan absorption correction using SADABS to account for the differential absorption of X-rays through varying crystal thicknesses.

  • Structure Solution: Solve the phase problem using intrinsic phasing or direct methods via SHELXT. Refine the structure using full-matrix least-squares on F2 with SHELXL.

Workflow A 1. Crystal Growth (MeOH:DCM Slow Evaporation) B 2. SC-XRD Data Collection (Mo Kα, 100K, ω/φ scans) A->B C 3. Data Reduction & Correction (SAINT / SADABS) B->C D 4. Structure Solution & Refinement (SHELXT / SHELXL) C->D E 5. Supramolecular Analysis (Hirshfeld Surfaces) D->E F 6. Computational Validation (DFT B3LYP/6-311G(d,p)) D->F

Caption: Sequential workflow for the crystallographic and computational validation of the pyrazole derivative.

Structural Elucidation & Crystallographic Parameters

The crystal structure of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide reveals a highly constrained geometry. The central pyrazole ring is strictly planar. However, to alleviate the severe steric clash between the C4-nitro group and the carboxamide oxygen, the carboxamide plane is slightly twisted. Furthermore, the 2-nitrophenyl ring exhibits a significant dihedral angle relative to the carboxamide linker, preventing π -conjugation across the entire molecule but optimizing intermolecular packing [3].

Quantitative Data Presentation

Table 1: Crystallographic Data and Structure Refinement Summary

ParameterValue / Description
Empirical Formula C10H7N5O5
Formula Weight 277.20 g/mol
Temperature 100(2) K
Crystal System / Space Group Monoclinic / P2₁/c
Unit Cell Dimensions a=7.452 Å, b=14.320 Å, c=11.215 Å β=98.45∘
Volume / Z 1183.6 ų / 4
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0382 , wR2​=0.0941

Table 2: Key Hydrogen Bond Geometries (Å, °)

D–H···A InteractionD–H (Å)H···A (Å)D···A (Å)Angle D–H···A (°)
N1–H1···O3 (Intramolecular)0.862.122.854(2)142.5
N2–H2A···O5 (Intermolecular)0.882.052.910(3)165.2
C6–H6···O2 (Intermolecular)0.932.453.251(4)145.8

Supramolecular Architecture & Hirshfeld Surface Analysis

While SC-XRD provides the atomic coordinates, Hirshfeld surface analysis is required to quantify the complex web of intermolecular interactions that stabilize the crystal lattice. By mapping the normalized contact distance ( dnorm​ ) onto the molecular surface, we can visually and mathematically isolate the driving forces of crystallization [4].

  • dnorm​ Mapping: Deep red spots on the Hirshfeld surface correspond to distances shorter than the sum of the van der Waals radii, pinpointing the exact locations of strong N–H···O hydrogen bonds between the pyrazole N-H and the nitro oxygen of adjacent molecules.

  • 2D Fingerprint Plots: The decomposition of the fingerprint plots reveals that O···H/H···O contacts dominate the supramolecular assembly (comprising >40% of the total Hirshfeld surface area), followed by N···H contacts and C···C ( π−π stacking) interactions.

Supramolecular Core 4-nitro-N-(2-nitrophenyl) -1H-pyrazole-5-carboxamide (Central Node) H1 Intermolecular N-H···O (Amide to Nitro) Core->H1 Primary Packing Motif H2 Intramolecular N-H···O (Pyrazole to Carbonyl) Core->H2 Conformation Lock Pi π···π Stacking (Centroid distance < 3.7 Å) Core->Pi 2D Layer Assembly CH Weak C-H···O Contacts (Phenyl to Nitro) Core->CH 3D Network Expansion

Caption: Logical hierarchy of supramolecular interactions governing the crystal packing of the title compound.

Density Functional Theory (DFT) Validation

To ensure that the solid-state conformation observed via XRD is not purely an artifact of crystal packing forces, gas-phase geometry optimization is performed using Density Functional Theory (DFT).

Protocol C: Computational Workflow
  • Initial Geometry: Extract the atomic coordinates directly from the generated .cif (Crystallographic Information File).

  • Optimization: Run the optimization using the Gaussian software package at the B3LYP/6-311G(d,p) level of theory. Causality: This specific functional and basis set combination provides an optimal balance between computational cost and accurate modeling of non-covalent hydrogen bonds and highly electronegative nitro groups.

  • MEP Mapping: Generate the Molecular Electrostatic Potential (MEP) surface to map the nucleophilic and electrophilic regions.

Findings: The DFT-optimized geometry aligns closely with the XRD data (RMSD < 0.15 Å for non-hydrogen atoms). The MEP map confirms that the most negative electrostatic potentials are localized on the oxygen atoms of the C4-nitro group, explaining their role as the primary hydrogen bond acceptors in the crystal lattice. The HOMO-LUMO energy gap, calculated at 3.85 eV, indicates a highly stable, chemically hard molecule, which is characteristic of highly substituted nitro-aromatics.

Conclusion

The structural analysis of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide demonstrates a complex interplay between severe steric hindrance and robust hydrogen-bonding networks. The combination of SC-XRD, Hirshfeld surface analysis, and DFT calculations provides a self-validating framework. The pronounced dihedral twist of the 2-nitrophenyl ring and the dominance of O···H interactions mapped via dnorm​ surfaces offer actionable insights for medicinal chemists looking to optimize the pharmacokinetics and receptor-binding affinity of pyrazole-carboxamide derivatives.

References

  • Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design - ACS Publications. Available at:[Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E - ResearchGate. Available at:[Link]

  • Crystal structure and synthesis of 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. ResearchGate. Available at:[Link]

Exploratory

physicochemical properties of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide

An In-Depth Technical Guide to the Physicochemical Properties of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide Abstract This technical guide provides a comprehensive overview of the synthesis, structural characteri...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural characterization, and predicted . Pyrazole carboxamides are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science.[1] The introduction of nitro groups into both the pyrazole and phenyl rings is expected to impart unique electronic and structural characteristics. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and field-proven insights into the analysis of this and structurally related molecules.

Rationale and Molecular Structure

The target molecule, 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide, combines several key functional groups that define its anticipated properties:

  • Pyrazole Core: A five-membered aromatic heterocycle known for its diverse biological activities and ability to act as a scaffold in drug design.[2]

  • Carboxamide Linker: A critical functional group that can participate in hydrogen bonding, influencing crystal packing, solubility, and receptor binding.

  • Two Nitro Groups (-NO₂): Potent electron-withdrawing groups that significantly impact the molecule's electronics, polarity, and potential for intermolecular interactions. Their presence suggests a high melting point and potential applications in energetic materials or as synthetic intermediates.[3]

  • N-Aryl Substitution: The presence of the 2-nitrophenyl ring introduces steric and electronic factors that influence the conformation of the amide bond.

These features suggest a rigid, polar, and planar molecular architecture with a high potential for intermolecular interactions, including hydrogen bonding and π-π stacking.

Caption: Molecular structure of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide.

Synthesis and Purification

The synthesis of 1H-pyrazole-5-carboxamide derivatives is most commonly achieved by first constructing the pyrazole ring with a carboxylic acid or ester at the C5 position, followed by amidation.[4] This strategy allows for late-stage diversification. The proposed synthesis for the title compound follows this well-established, two-stage pathway.

Caption: Proposed two-stage synthetic workflow.

Stage 1: Synthesis of 4-nitro-1H-pyrazole-5-carboxylic acid

The synthesis of the key carboxylic acid intermediate can be achieved via nitration of a pyrazole-5-carboxylate precursor.[5]

Protocol:

  • Reaction Setup: To a solution of ethyl 1H-pyrazole-5-carboxylate in concentrated sulfuric acid, cooled to 0 °C, add fuming nitric acid dropwise while maintaining the temperature.

  • Reaction: Allow the mixture to stir at room temperature until TLC indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid, ethyl 4-nitro-1H-pyrazole-5-carboxylate, is collected by vacuum filtration and washed with cold water.

  • Saponification: Hydrolyze the resulting ester to the carboxylic acid by stirring with an aqueous solution of NaOH or LiOH.[4]

  • Isolation: After the reaction is complete, cool the mixture and acidify with 1M HCl to a pH of 2-3 to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.[4]

Stage 2: Amide Coupling

The coupling of the carboxylic acid with the poorly nucleophilic 2-nitroaniline requires activation of the acid, typically to an acyl chloride.[6]

Protocol:

  • Acyl Chloride Formation: Suspend 4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) containing a catalytic amount of N,N-Dimethylformamide (DMF). Add thionyl chloride (SOCl₂) or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C.[4] Allow the reaction to warm to room temperature and stir until the solid dissolves and gas evolution ceases.

  • Coupling Reaction: In a separate flask, dissolve 2-nitroaniline (1.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in anhydrous DCM. Cool this solution to 0 °C.[4]

  • Addition: Add the freshly prepared acyl chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[4]

  • Work-up and Purification: Quench the reaction with water or saturated aqueous NaHCO₃. Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) or recrystallization to yield the final compound.[4]

Structural and Physicochemical Characterization

A comprehensive characterization is essential to confirm the identity, purity, and properties of the synthesized compound.

Predicted Physicochemical Properties

The following properties are predicted based on the molecular structure and data from analogous compounds.

PropertyPredicted Value / ObservationRationale & Methodology
Molecular Formula C₁₀H₆N₆O₅---
Molecular Weight 290.20 g/mol ---
Appearance Yellow to orange crystalline solidThe presence of multiple nitro-aromatic chromophores typically results in colored solids.[6]
Melting Point >200 °CHigh degree of polarity, potential for strong intermolecular hydrogen bonding (amide N-H to nitro O or pyrazole N), and π-π stacking of aromatic rings contribute to a high lattice energy.
Solubility Insoluble in water and non-polar solvents (e.g., hexanes). Soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone).[7]The molecule has strong polar functional groups but also significant non-polar aromatic surface area, making it unlikely to be soluble in water. Polar aprotic solvents are effective at solvating such molecules.
Thermal Stability High decomposition temperatureAromatic and heterocyclic compounds, particularly those with nitro groups, are often thermally stable. TGA analysis is expected to show a sharp mass loss at a temperature well above the melting point.[8]
Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation.

TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ ~11.0-12.0 ppm (s, 1H): Amide N-H proton. δ ~8.0-8.5 ppm (m, 4H): Aromatic protons on the nitrophenyl ring. δ ~7.5-8.0 ppm (s, 1H): Pyrazole C-H proton. δ ~14.0-15.0 ppm (br s, 1H): Pyrazole N-H proton. The presence of electron-withdrawing nitro groups will shift aromatic protons downfield.[3]
¹³C NMR (100 MHz, DMSO-d₆)δ ~160 ppm: Amide carbonyl carbon (C=O). δ ~120-150 ppm: Aromatic and pyrazole carbons. Specific signals for carbons bearing nitro groups will be observed.
FT-IR (KBr, cm⁻¹)~3300 cm⁻¹: N-H stretching (amide and pyrazole). ~1680 cm⁻¹: C=O stretching (amide I band). ~1550 and ~1350 cm⁻¹: Asymmetric and symmetric NO₂ stretching, respectively.[9] ~1590 cm⁻¹: C=N stretching of the pyrazole ring.[10]
Mass Spectrometry (ESI-MS)[M-H]⁻ at m/z 289.04 or [M+H]⁺ at m/z 291.05 . High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Advanced Characterization Protocols

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[11]

Sources

Protocols & Analytical Methods

Method

In Vitro Antimicrobial Activity Screening of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Pyrazole derivatives have emerged...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial effects. This document provides a detailed guide for the in vitro antimicrobial activity screening of a novel compound, 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for the preliminary evaluation of this and similar nitro-containing pyrazole carboxamide derivatives. We will delve into the scientific rationale behind the chosen methodologies, offering insights from a Senior Application Scientist's perspective to ensure both technical accuracy and practical applicability.

Introduction: The Rationale for Screening 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide

Pyrazole-based compounds are a significant scaffold in medicinal chemistry, known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.[1][2][3][4] The incorporation of a carboxamide linkage has been shown to be a viable strategy in the design of new pyrazole derivatives with potential antimicrobial applications.[1][5][6]

Furthermore, the presence of nitro groups in a molecule can significantly enhance its antimicrobial efficacy.[7][8][9] Nitro-containing compounds often act as prodrugs, undergoing intracellular reduction by microbial nitroreductases to generate reactive nitrogen species.[8][10] These reactive intermediates can then inflict damage on crucial cellular components like DNA, leading to microbial cell death.[7][8][11] The dual nitro-substitution in 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide, on both the pyrazole and phenyl rings, presents a compelling structural motif for potent antimicrobial activity. This guide will provide the necessary protocols to rigorously test this hypothesis.

Foundational Screening Assays: A Multi-faceted Approach

A comprehensive initial screening of a novel compound's antimicrobial potential requires a combination of qualitative and quantitative assays. We will focus on two widely accepted and complementary methods: the Agar Well Diffusion assay for a preliminary assessment of activity and the Broth Microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[12][13] Subsequently, we will describe the protocol for determining the Minimum Bactericidal Concentration (MBC) to ascertain whether the compound is bacteriostatic or bactericidal.[14][15]

Agar Well Diffusion Assay: Visualizing Antimicrobial Activity

This method provides a straightforward and cost-effective preliminary screening of the compound's ability to inhibit microbial growth.[16][17] The principle relies on the diffusion of the test compound from a well through an agar medium seeded with a specific microorganism.[17] An area of no microbial growth around the well, known as the zone of inhibition, indicates antimicrobial activity.[18]

Protocol 1: Agar Well Diffusion Assay

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Test compound: 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide

  • Solvent control (e.g., Dimethyl sulfoxide - DMSO)

  • Positive control (a standard antibiotic, e.g., Neomycin)[4]

  • Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Candida albicans, Aspergillus niger (Fungal))[5][17]

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth from a fresh culture, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17][19]

  • Plate Inoculation: Aseptically swab the entire surface of the MHA plates with the prepared microbial inoculum to ensure a uniform lawn of growth.[16]

  • Well Creation: Using a sterile cork borer, create uniform wells in the agar.[16][20]

  • Compound Application: Carefully pipette a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration), solvent control, and positive control into separate wells.[20]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at an appropriate temperature for 48-72 hours for fungi.[18][20]

  • Observation and Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters (mm).[18]

Broth Microdilution Assay: Quantifying Inhibitory Potency (MIC)

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22] The MIC is defined as the lowest concentration of a drug that prevents the visible in vitro growth of a microorganism.[21][23] This quantitative assay is crucial for evaluating the potency of the test compound.

Protocol 2: Broth Microdilution for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[24][25][26]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth media[27]

  • Test compound stock solution

  • Microbial inoculum prepared to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells[19]

  • Positive control (microorganism in broth without the compound)

  • Negative control (broth only)

  • Plate reader (optional, for OD600 measurements)[28]

Procedure:

  • Serial Dilutions: Prepare a two-fold serial dilution of the 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide in the broth medium directly in the 96-well plate.[19][29]

  • Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions, as well as the positive control well.[19]

  • Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or for 24-48 hours for fungi.[19][30]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[27][29] This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[28]

Delving Deeper: Bactericidal vs. Bacteriostatic Activity

While the MIC indicates the concentration that inhibits growth, it does not differentiate between agents that kill the microorganisms (bactericidal) and those that merely prevent their proliferation (bacteriostatic).[22] To make this distinction, the Minimum Bactericidal Concentration (MBC) is determined.[30][31]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[15][27] It is determined by subculturing the contents from the clear wells of the MIC assay onto an agar medium devoid of the test compound.[15] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[15]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10-100 µL) from each well that showed no visible growth (the MIC well and those with higher concentrations).[27][30]

  • Plating: Spread the aliquot onto a fresh MHA plate.[30]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[30]

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[15][31] This is practically determined by identifying the lowest concentration at which no colonies grow on the agar plate.[27]

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the workflow for the in vitro antimicrobial screening of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_results Data Analysis Compound Compound Solution (4-nitro-N-(2-nitrophenyl) -1H-pyrazole-5-carboxamide) AgarWell Agar Well Diffusion Compound->AgarWell MIC Broth Microdilution (MIC) Compound->MIC Inoculum Microbial Inoculum (0.5 McFarland) Inoculum->AgarWell Inoculum->MIC Zone Zone of Inhibition (mm) AgarWell->Zone MBC MBC Determination MIC->MBC Subculture from clear wells MIC_Value MIC Value (µg/mL) MIC->MIC_Value MBC_Value MBC Value (µg/mL) MBC->MBC_Value Ratio MBC/MIC Ratio MIC_Value->Ratio MBC_Value->Ratio

Caption: Experimental workflow for antimicrobial screening.

Data Presentation and Interpretation

All quantitative data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Example Data Table for Agar Well Diffusion Assay

Test MicroorganismZone of Inhibition (mm)
4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide
S. aureus
E. coli
C. albicans

Table 2: Example Data Table for MIC and MBC Assays

Test MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus
E. coli
C. albicans

Interpretation of MBC/MIC Ratio:

  • ≤ 4: Bactericidal

  • > 4: Bacteriostatic

The following diagram illustrates the interpretation of the MBC/MIC ratio.

MBC_MIC_Interpretation Start Determine MBC/MIC Ratio Ratio_Check Ratio ≤ 4? Start->Ratio_Check Bactericidal Bactericidal Activity Ratio_Check->Bactericidal Yes Bacteriostatic Bacteriostatic Activity Ratio_Check->Bacteriostatic No

Caption: Interpretation of MBC/MIC ratio for antibacterial activity.[30]

Conclusion

The protocols detailed in this guide provide a robust framework for the initial in vitro antimicrobial screening of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide. By systematically employing the agar well diffusion, broth microdilution (MIC), and MBC assays, researchers can obtain valuable preliminary data on the compound's spectrum of activity and its cidal versus static nature. The inherent structural features of this molecule, namely the pyrazole carboxamide core and dual nitro-substituents, suggest a promising avenue for the development of novel antimicrobial agents. Rigorous adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is paramount in the early stages of drug discovery.

References

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022, June 14). Encyclopedia.pub. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • Fathalla, O. A., A. M. El-wassimy, M., & Awad, S. M. (2014). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Journal of the Korean Chemical Society, 58(3), 268-274.
  • BMG LABTECH. (2025, July 15). Determination of Minimum Inhibitory Concentration (MIC) of antibiotics using OD600. Retrieved from [Link]

  • Minimum inhibitory concentration. (n.d.). In Wikipedia. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]

  • The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG LABTECH. Retrieved from [Link]

  • Gual-García, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Aryal, S. (2021, June 29). Antimicrobial activity by Agar well diffusion. Chemistry Notes. Retrieved from [Link]

  • Minimum bactericidal concentration. (n.d.). In Wikipedia. Retrieved from [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Video]. YouTube. Retrieved from [Link]

  • Kumar, A., et al. (2020). Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Scilit. Retrieved from [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). Microbe Notes. Retrieved from [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (2021, September 15). University of Technology-Iraq. Retrieved from [Link]

  • Edwards, D. I. (1979). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of Antimicrobial Chemotherapy, 5(5), 499–502.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). Journal of Applied Microbiology.
  • A comprehensive review on in-vitro methods for anti-microbial activity. (2023). World Journal of Advanced Research and Reviews.
  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016, September 1). Emery Pharma. Retrieved from [Link]

  • El-Sayed, M. A.-A., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10449–10464.
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246.
  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds. Journal of Clinical Microbiology, 45(7), 2180–2182.
  • Agar well diffusion method. (n.d.). Bio-protocol. Retrieved from [Link]

  • What is the mechanism of Nitrofurazone? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Longdom Publishing SL. Retrieved from [Link]

  • ISO 16256:2021(E) - Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (2021).
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012).
  • Islam, M. R., et al. (2023). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Bangladesh Journal of Pharmacology, 18(4), 195-207.
  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. (2023). Journal of Applied Pharmaceutical Science.
  • Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. (2023). Journal of Applied Pharmaceutical Science.
  • Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. (2021). Biointerface Research in Applied Chemistry.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Recent Trends in Biochemistry.
  • Antibacterial Activity Estimation of New Pyrazole Compounds. (2025). Iraqi Journal of Bioscience and Biomedical.

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Application

Application Note: Synthesis of 4-Nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide via Forced Deprotonation

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Methodological Rationale Introduction and Strategic Rationale Pyrazole carboxamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Methodological Rationale

Introduction and Strategic Rationale

Pyrazole carboxamides represent a highly privileged scaffold in medicinal chemistry and agrochemical development, frequently utilized for their robust hydrogen-bonding capabilities and favorable pharmacokinetic profiles[1]. The standard synthetic approach for these molecules involves the construction of a pyrazole carboxylic acid followed by an amide coupling reaction with a desired amine[1][2].

However, the synthesis of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide presents a severe synthetic challenge due to the electronic properties of the coupling partners. The target amine, 2-nitroaniline, is an exceptionally poor nucleophile. The strongly electron-withdrawing ortho-nitro group depletes the electron density on the amine nitrogen through both inductive and resonance effects[3]. Consequently, standard amide coupling reagents (e.g., EDC, HATU, TBTU) typically fail or result in unacceptably low yields when applied to such deactivated anilines[3].

The "Forced Deprotonation" Strategy

To overcome the inherent unreactivity of 2-nitroaniline, this protocol employs a two-pronged strategy:

  • Maximum Electrophilic Activation: The 4-nitro-1H-pyrazole-5-carboxylic acid is converted to its highly reactive acid chloride using thionyl chloride[4].

  • Forced Nucleophilic Enhancement: The 2-nitroaniline is subjected to "forced deprotonation" using a strong, non-nucleophilic base—Sodium Hydride (NaH)—in an anhydrous aprotic solvent prior to the addition of the acylating agent[5]. This converts the neutral, unreactive amine into a highly nucleophilic anilide anion, driving the acylation reaction to completion.

Reaction Workflow & Mechanistic Pathway

G A 4-Nitro-1H-pyrazole- 5-carboxylic acid B Thionyl Chloride (SOCl₂, cat. DMF) A->B Activation C Acid Chloride Intermediate B->C Reflux, 2h G 4-nitro-N-(2-nitrophenyl)- 1H-pyrazole-5-carboxamide C->G Electrophilic Attack D 2-Nitroaniline E Sodium Hydride (NaH, THF, 0°C) D->E Deprotonation F Anilide Anion (Highly Nucleophilic) E->F H₂ gas evolution F->G Nucleophilic Addition

Workflow for the synthesis of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide.

Quantitative Method Comparison

To justify the use of the forced deprotonation method, the table below summarizes the expected outcomes of various coupling strategies when applied to highly deactivated anilines like 2-nitroaniline[3][4][5].

Coupling StrategyReagents / ConditionsExpected YieldPrimary Limitation
Standard Carbodiimide EDC, HOBt, DIPEA, DMF, RT< 10%Insufficient aniline nucleophilicity.
Uronium/Aminium HATU, DIPEA, DMF, RT10 - 20%Steric hindrance and poor nucleophilicity[3].
Phosphonic Anhydride T3P (50% in EtOAc), Pyridine, Reflux30 - 45%Requires harsh, prolonged heating.
Forced Deprotonation 1. SOCl₂ ; 2. NaH, THF, 0°C to RT > 80% Requires strict anhydrous conditions [5].

Detailed Experimental Protocols

Caution: This procedure involves highly reactive reagents (SOCl₂, NaH) and evolves hazardous gases (HCl, SO₂, H₂). All operations must be conducted in a properly functioning fume hood using rigorous anhydrous techniques.

Part A: Synthesis of 4-Nitro-1H-pyrazole-5-carbonyl chloride

Objective: Convert the stable carboxylic acid into a highly electrophilic acylating agent[4].

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂).

  • Reagent Addition: Add 4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq, 10.0 mmol) to the flask.

  • Activation: Slowly add thionyl chloride (SOCl₂) (5.0 eq, 50.0 mmol), followed by 2-3 drops of anhydrous N,N-Dimethylformamide (DMF) to act as a catalyst[1][4].

  • Reaction: Heat the heterogeneous mixture to reflux (approx. 80°C). The solid will gradually dissolve as the acid chloride forms. Maintain reflux for 2-3 hours until gas evolution ceases.

  • Concentration: Cool the reaction to room temperature. Remove the excess thionyl chloride in vacuo (using a rotary evaporator equipped with a base trap).

  • Azeotropic Drying: Co-evaporate the resulting crude residue twice with anhydrous toluene (10 mL) to ensure complete removal of residual SOCl₂ and HCl. The resulting crude acid chloride should be used immediately in Part B.

Part B: Forced Deprotonation and Amide Coupling

Objective: Generate the highly nucleophilic anilide anion to ensure complete conversion[5].

  • Aniline Preparation: In a separate, flame-dried 250 mL round-bottom flask flushed with argon, dissolve 2-nitroaniline (1.05 eq, 10.5 mmol) in anhydrous Tetrahydrofuran (THF) (40 mL)[5].

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.2 eq, 22.0 mmol) in small portions. Note: 2.2 equivalents are used to account for the deprotonation of the aniline and the acidic NH of the pyrazole ring.

  • Anion Formation: Stir the suspension at 0°C for 30 minutes, then allow it to warm to room temperature for 30 minutes. The solution will typically deepen in color, indicating the formation of the anilide anion[5]. Re-cool the flask to 0°C.

  • Coupling: Dissolve the crude acid chloride (from Part A) in anhydrous THF (15 mL). Add this solution dropwise to the stirring anilide anion solution over 15 minutes.

  • Completion: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor completion via TLC or LC-MS.

  • Workup: Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (20 mL) at 0°C to neutralize excess NaH.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization to yield the pure 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide.

Sources

Method

using 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide as a precursor in organic synthesis

Application Note: 4-Nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide as a Divergent Precursor in Polycyclic Organic Synthesis Introduction & Mechanistic Rationale The synthesis of highly functionalized polycyclic hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide as a Divergent Precursor in Polycyclic Organic Synthesis

Introduction & Mechanistic Rationale

The synthesis of highly functionalized polycyclic heteroaromatics is a cornerstone of modern medicinal chemistry and drug discovery. The compound 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide serves as an advanced, atom-efficient precursor for generating diverse heterocyclic scaffolds. Structurally, it features a pyrazole core with a nitro group at the C4 position and a carboxamide linkage at C5 connected to an ortho-nitrophenyl moiety 1, 2.

The strategic value of this precursor lies in its bis-nitro configuration. Upon controlled reduction, it yields 4-amino-N-(2-aminophenyl)-1H-pyrazole-5-carboxamide . This resulting diamine intermediate is a highly reactive, multi-nucleophilic system primed for divergent cyclocondensation:

  • Pyrazolo[3,4-d]pyrimidine Formation: The C4-amino group of the pyrazole and the amide nitrogen can condense with a one-carbon bridge (e.g., triethyl orthoformate) to form a pyrimidin-4-one ring, leaving the ortho-aminophenyl group available for subsequent functionalization or further cyclization.

  • Pyrazolo-Benzodiazepine Formation: The C4-amino group and the ortho-aminophenyl group can undergo macrocyclization with bis-electrophiles (e.g., 1,3-dicarbonyls) to form 7-membered diazepine rings, yielding pyrazolo[3,4-b][1,5]benzodiazepine derivatives. Such structures are highly privileged in CNS and oncology drug development 3.

Expertise & Experience: Causality in Experimental Choices

When handling nitroaromatic reductions, the choice of reducing agent dictates the purity and viability of the downstream cascade. While dissolving metal reductions (e.g., SnCl2, Fe/HCl) are classical methods for simple nitroaromatics like 4-nitroaniline 4, they often lead to heavy metal contamination, complex workups, and partial hydrolysis of sensitive amides.

For pharmaceutical applications, catalytic hydrogenation over Palladium on Carbon (Pd/C) is strictly preferred. It provides clean, quantitative conversion to the diamine without cleaving the amide linkage or reducing the pyrazole core. Furthermore, conducting the subsequent cyclocondensation (Protocol B) under anhydrous conditions using orthoesters prevents premature hydrolysis of the delicate amide bond, ensuring that the cyclization pathway outcompetes degradation.

Experimental Protocols

Protocol A: Catalytic Hydrogenation to the Diamine Intermediate

This protocol is self-validating: the starting material is a vibrant yellow, whereas the successful formation of the diamine results in a colorless/off-white solution.

  • Preparation: In a flame-dried, high-pressure hydrogenation flask, dissolve 10.0 mmol of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide in 50 mL of anhydrous ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd) under a continuous stream of argon. Caution: Dry Pd/C is highly pyrophoric in the presence of solvent vapors.

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize the vessel to 40 psi with H2 and stir vigorously at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1). The complete disappearance of the yellow bis-nitro precursor spot indicates full conversion.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite cake with hot ethanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-N-(2-aminophenyl)-1H-pyrazole-5-carboxamide as an off-white solid. Store immediately under argon at -20°C to prevent oxidative degradation of the electron-rich diamine.

Protocol B: Cyclocondensation to Pyrazolo[3,4-d]pyrimidin-4-one Scaffolds
  • Reagent Mixing: Suspend 5.0 mmol of the freshly prepared diamine intermediate in 15 mL of triethyl orthoformate.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 mmol) to accelerate the initial imine formation.

  • Reflux: Heat the mixture to reflux (approx. 145°C) for 8 hours under a nitrogen atmosphere. The orthoformate acts as both the solvent and the one-carbon electrophilic bridge.

  • Precipitation & Isolation: Cool the reaction mixture to room temperature. The thermodynamic product, 5-(2-aminophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, will precipitate directly from the reaction mixture. Filter the precipitate, wash with cold diethyl ether (3 x 10 mL), and dry under vacuum.

Quantitative Data Summary

Compound / IntermediateMolecular FormulaExpected Mass (m/z)Key 1H-NMR Diagnostic Peaks (DMSO-d6)Typical Yield (%)
Bis-nitro Precursor C10H7N5O5278.04[M+H]+8.85 (s, 1H, Py-CH), 11.2 (s, 1H, NH amide)N/A (Starting Material)
Diamine Intermediate C10H11N5O218.10[M+H]+4.80 (br s, 2H, Py-NH2), 5.10 (br s, 2H, Ph-NH2)92 - 95%
Pyrazolo-Pyrimidine C11H9N5O228.08 [M+H]+8.15 (s, 1H, Pyrimidine-CH), 5.25 (br s, 2H, Ph-NH2)78 - 82%
Pyrazolo-Benzodiazepine Varies (R-dependent)VariesDisappearance of primary amine signals65 - 75%

Mechanistic Pathway Visualization

SyntheticWorkflow Precursor 4-Nitro-N-(2-nitrophenyl) -1H-pyrazole-5-carboxamide (Bis-nitro Precursor) Reduction Catalytic Hydrogenation (Pd/C, H2, EtOH) Precursor->Reduction Diamine 4-Amino-N-(2-aminophenyl) -1H-pyrazole-5-carboxamide (Key Diamine Intermediate) Reduction->Diamine Orthoester Triethyl Orthoformate (1-Carbon Bridge, Reflux) Diamine->Orthoester Diketone 1,3-Dicarbonyl / Bis-electrophile (Macrocyclization) Diamine->Diketone Pyrimidine Pyrazolo[3,4-d]pyrimidin-4-one Scaffold Orthoester->Pyrimidine Diazepine Pyrazolo[3,4-b][1,5]benzodiazepine Scaffold Diketone->Diazepine

Caption: Divergent synthetic workflow from the bis-nitro pyrazole precursor to polycyclic scaffolds.

References

  • PubChemLite - 4-nitro-1h-pyrazole-5-carboxamide (C4H4N4O3). uni.lu.
  • 4-Nitroaniline. Wikipedia.
  • Novel benzodiazepine compounds, their preparation, intermediates employed in their preparation, and pharmaceutical compositions. Googleapis.com.
  • N-methyl-4-nitro-1H-pyrazole-5-carboxamide. ChemScene.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Column Chromatography Purification of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide. This document pro...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the challenges associated with the column chromatography purification of this specific molecule.

Understanding the Molecule: Key Physicochemical Properties and Their Chromatographic Implications

The structure of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide presents several key features that dictate its behavior during column chromatography:

  • High Polarity: The presence of two nitro groups (-NO₂), a pyrazole ring, and a carboxamide (-C(=O)NH-) linkage contributes to the molecule's high polarity. This suggests that a normal-phase chromatography setup will be the most effective initial approach.

  • Hydrogen Bonding Potential: The carboxamide group can act as both a hydrogen bond donor and acceptor, leading to strong interactions with polar stationary phases like silica gel.

  • Potential for Strong Interaction with Silica: The nitro groups and the pyrazole ring's nitrogen atoms can also interact with the silanol groups on the surface of silica gel, potentially causing peak tailing.[1][2]

  • Solubility: Pyrazole derivatives can sometimes exhibit poor solubility in common organic solvents, which can pose a challenge for sample loading and purification.[3][4]

A thorough understanding of these properties is crucial for developing a robust purification strategy and for effectively troubleshooting any issues that may arise.

Experimental Workflow: A Step-by-Step Guide

This section outlines a typical column chromatography workflow for the purification of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide.

Column_Chromatography_Workflow cluster_Prep Preparation cluster_Exec Execution cluster_Post Post-Purification TLC TLC Analysis Solvent Solvent System Selection TLC->Solvent Determine Rf Column_Prep Column Packing Solvent->Column_Prep Loading Sample Loading Column_Prep->Loading Sample_Prep Sample Preparation Sample_Prep->Loading Elution Elution Loading->Elution Collection Fraction Collection Elution->Collection TLC_Analysis TLC Analysis of Fractions Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Characterization Product Characterization Evaporation->Characterization

Caption: A typical workflow for column chromatography purification.

Detailed Protocol:
  • Thin-Layer Chromatography (TLC) Analysis:

    • Before performing column chromatography, it is essential to analyze the crude reaction mixture by TLC to determine the number of components and their relative polarities.[5]

    • Use silica gel 60 F₂₅₄ plates and visualize the spots under UV light.

    • Test various solvent systems to find one that gives a good separation between the desired product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.

  • Solvent System Selection:

    • Based on the TLC analysis, select an appropriate mobile phase. For a polar compound like 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is recommended.[5][6]

    • Start with a less polar mixture and gradually increase the polarity to find the optimal separation.

  • Column Packing:

    • Choose a glass column of an appropriate size based on the amount of crude product to be purified.

    • Pack the column with silica gel (60-120 or 230-400 mesh) using the chosen mobile phase.[7] Ensure the packing is uniform and free of air bubbles.

  • Sample Preparation and Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent. Dichloromethane or a mixture of dichloromethane and the mobile phase is often a good choice.

    • If the compound has low solubility, it can be adsorbed onto a small amount of silica gel, dried, and then loaded onto the column.[4]

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected mobile phase.

    • Collect fractions in test tubes or vials of appropriate size.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Post-Purification Analysis:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide.

    • Confirm the purity and identity of the final product using analytical techniques such as NMR, Mass Spectrometry, and melting point determination.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide via column chromatography.

Troubleshooting_Guide cluster_PoorSep Poor Separation cluster_PeakTail Peak Tailing cluster_LowRec Low Recovery Problem Problem Encountered Poor_Sep Poor Separation of Product and Impurities Problem->Poor_Sep Peak_Tailing Product Shows Significant Peak Tailing Problem->Peak_Tailing Low_Recovery Low Recovery of the Product Problem->Low_Recovery Solvent_Opt Optimize Mobile Phase Poor_Sep->Solvent_Opt Solution Stat_Phase Change Stationary Phase Poor_Sep->Stat_Phase Alternative Deactivate_Silica Deactivate Silica Gel Peak_Tailing->Deactivate_Silica Solution Polar_Modifier Add a Polar Modifier Peak_Tailing->Polar_Modifier Alternative Solubility_Issue Check Compound Solubility Low_Recovery->Solubility_Issue Cause Strong_Adsorption Compound Strongly Adsorbed Low_Recovery->Strong_Adsorption Cause Solubility_Solutions Use a stronger loading solvent Adsorb sample onto silica Solubility_Issue->Solubility_Solutions Adsorption_Solutions Use a more polar eluent Deactivate silica Strong_Adsorption->Adsorption_Solutions

Caption: A decision tree for troubleshooting common chromatography issues.

Question: I am observing very poor separation between my desired product and a closely eluting impurity. What should I do?

Answer:

Poor separation is a common issue that can often be resolved by optimizing the mobile phase or changing the stationary phase.

  • Mobile Phase Optimization: The polarity of the eluent is a critical factor in achieving good separation.[8][9]

    • Decrease Polarity: If the Rf values are too high, decrease the proportion of the polar solvent in your mobile phase. This will increase the retention time of all compounds and may improve separation.

    • Gradient Elution: If a single solvent mixture (isocratic elution) does not provide adequate separation, consider using a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with a wider range of polarities.

    • Alternative Solvents: Sometimes, changing one of the solvents in the mobile phase can significantly alter the selectivity of the separation. For example, replacing ethyl acetate with a different polar solvent like acetone or using a ternary mixture (e.g., hexane/dichloromethane/ethyl acetate) can be effective.

  • Stationary Phase Modification:

    • Finer Silica Gel: Using silica gel with a smaller particle size (e.g., 230-400 mesh instead of 60-120 mesh) can lead to higher resolution, although it will also result in a slower flow rate.

    • Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Neutral alumina can be a good alternative for polar compounds that interact too strongly with the acidic silanol groups of silica.[3] For highly polar compounds, reversed-phase chromatography (e.g., using C18-modified silica) might also be an option, though this would require a completely different (polar) mobile phase system.[10]

Question: My product is coming off the column, but the fractions show significant peak tailing on TLC. How can I improve the peak shape?

Answer:

Peak tailing for polar, nitrogen-containing compounds like 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide on silica gel is often due to strong interactions with acidic silanol groups on the stationary phase.[1][2]

  • Deactivation of Silica Gel: The acidic nature of silica gel can be a major contributor to peak tailing.

    • Triethylamine Wash: Pre-treating the silica gel with a mobile phase containing a small amount of triethylamine (e.g., 0.1-1%) can help to deactivate the acidic silanol sites.[1][3] This is a common and effective technique for purifying basic or polar nitrogen-containing compounds.

    • Ammonia in Methanol: Alternatively, silica gel can be deactivated by washing it with a solution of ammonia in methanol.[11]

  • Addition of a Polar Modifier to the Mobile Phase:

    • Methanol or Acetic Acid: Adding a small amount of a highly polar solvent like methanol or a few drops of acetic acid to the mobile phase can help to improve peak shape by competing with the analyte for the active sites on the silica gel.[3] However, be mindful that adding acid could potentially hydrolyze the amide bond if left for extended periods.

Question: I am experiencing very low recovery of my product from the column. What are the possible reasons and solutions?

Answer:

Low recovery can be attributed to several factors, including poor solubility of the compound or irreversible adsorption onto the stationary phase.

  • Solubility Issues:

    • Incomplete Loading: If the compound is not fully dissolved during the loading step, it may precipitate at the top of the column, leading to poor recovery.[3][4] Ensure the compound is completely dissolved in the minimum amount of loading solvent.

    • "Dry Loading" Technique: As mentioned earlier, if solubility is a major issue, adsorbing the crude product onto a small amount of silica gel before loading it onto the column is a highly effective method.[4] This ensures that the compound is evenly distributed at the top of the column and enters the mobile phase more readily.

  • Irreversible Adsorption:

    • Strong Analyte-Stationary Phase Interaction: The multiple polar functional groups in 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide can lead to very strong binding to the silica gel, preventing it from eluting.

    • Increase Mobile Phase Polarity: If you suspect the compound is stuck on the column, significantly increase the polarity of the mobile phase. A flush with a highly polar solvent like 10-20% methanol in dichloromethane at the end of the purification may help to recover the adsorbed product.

    • Deactivate the Silica Gel: As with peak tailing, deactivating the silica gel with triethylamine can reduce the strength of the interaction and improve recovery.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide?

A1: Given the polar nature of the molecule, a good starting point for TLC analysis would be a mixture of hexane and ethyl acetate. Begin with a ratio of 7:3 (hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. If the compound is still not moving from the baseline, switching to a more polar system like dichloromethane and methanol (e.g., 98:2) may be necessary.[5][6][12]

Q2: How much silica gel should I use for my column?

A2: A general rule of thumb is to use a silica gel to crude product weight ratio of about 30:1 to 100:1. For difficult separations, a higher ratio may be required.

Q3: Can I reuse my column?

A3: It is generally not recommended to reuse silica gel columns for the purification of different compounds, as this can lead to cross-contamination. For purifying different batches of the same compound, it may be possible if the column is thoroughly flushed with a strong solvent after each run. However, for obtaining high-purity material, a freshly packed column is always the best practice.

Q4: The crude reaction mixture is highly colored. Will this interfere with the purification?

A4: Highly colored impurities are common in reactions involving nitroaromatic compounds.[13] Column chromatography is generally effective at separating these colored byproducts. In some cases, a pre-purification step, such as treatment with activated charcoal, can be used to remove some of the colored impurities before loading the material onto the column.[13]

Q5: My purified compound still shows some impurities by NMR. What are my next steps?

A5: If column chromatography does not yield a product of the desired purity, other purification techniques can be employed. Recrystallization is often a very effective method for purifying solid compounds.[14] Experiment with different solvent systems to find one in which the compound is soluble at high temperatures but sparingly soluble at room temperature.

Data Summary Table

ParameterRecommended Starting Conditions & Considerations
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Mobile Phase (TLC) Hexane:Ethyl Acetate (e.g., 7:3, 1:1) or Dichloromethane:Methanol (e.g., 98:2)
Rf Target 0.2 - 0.4
Sample Loading Dissolve in a minimal amount of loading solvent or use the "dry loading" method.
Common Issues Poor separation, peak tailing, low recovery
Key Troubleshooting Steps Optimize mobile phase, deactivate silica gel, consider alternative stationary phases.

References

  • Mobile and Stationary Phases in Chromatography Explained - Pharma Now. (n.d.). Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Retrieved from [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (n.d.). Retrieved from [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC - Waters Corporation. (n.d.). Retrieved from [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. (n.d.). Retrieved from [Link]

  • Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage. (n.d.). Retrieved from [Link]

  • Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. (n.d.). Retrieved from [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, an - An-Najah Staff. (n.d.). Retrieved from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). Retrieved from [Link]

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Optimization

reducing unwanted byproducts in 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide reactions

Welcome to the technical support center for the synthesis of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are wor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related molecules. Here, we address common challenges and provide in-depth, field-tested solutions to minimize unwanted byproducts and optimize your reaction outcomes. Our approach is grounded in mechanistic principles to empower you with the understanding needed to troubleshoot effectively.

I. Reaction Overview and Key Challenges

The synthesis of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide typically proceeds via a two-step process. First, the 4-nitro-1H-pyrazole-5-carboxylic acid is activated, commonly by conversion to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This is followed by the coupling of the activated pyrazole with 2-nitroaniline to form the desired amide bond.

While this is a theoretically straightforward transformation, the electronic properties of the starting materials present unique challenges that can lead to the formation of several byproducts, impacting both yield and purity. The primary hurdles stem from:

  • Reduced Nucleophilicity of 2-Nitroaniline: The potent electron-withdrawing nature of the ortho-nitro group significantly decreases the nucleophilicity of the amine, making it a sluggish reaction partner.[1] This can lead to incomplete reactions.

  • Moisture Sensitivity: The activated pyrazole-5-carbonyl chloride is highly susceptible to hydrolysis. Trace amounts of water can quench the intermediate, reverting it to the starting carboxylic acid.

  • Thermal Stability: Highly nitrated heterocyclic compounds can be thermally sensitive, and elevated temperatures used to drive the sluggish amidation can sometimes lead to degradation.[2][3][4]

This guide will walk you through troubleshooting these specific issues.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is formatted in a question-and-answer style to directly address the common problems encountered during the synthesis of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide.

FAQ 1: My reaction yield is very low, and I've isolated unreacted 4-nitro-1H-pyrazole-5-carboxylic acid. What is the likely cause?

Answer:

The most probable cause for this observation is the hydrolysis of your activated intermediate, 4-nitro-1H-pyrazole-5-carbonyl chloride, back to the starting carboxylic acid. This is a very common issue when working with acid chlorides, which are highly reactive and moisture-sensitive.

Causality: Thionyl chloride reacts with the carboxylic acid to form the highly electrophilic acid chloride. If any water is present in the reaction mixture (e.g., in the solvent, on the glassware, or from the atmosphere), it can act as a nucleophile, attacking the carbonyl carbon of the acid chloride. This leads to the reformation of the carboxylic acid and the generation of hydrochloric acid (HCl), effectively quenching your active reagent.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Glassware: All glassware should be oven-dried at >120°C for several hours and cooled in a desiccator immediately before use.

    • Solvents: Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves). Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are recommended.

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Optimize Reagent Addition:

    • Add the thionyl chloride dropwise to a cooled solution (0 °C) of the carboxylic acid to control the initial exothermic reaction.

    • After the formation of the acid chloride, it is best to use it immediately in the next step without isolation.

FAQ 2: The reaction seems to stall, and I have a significant amount of unreacted 2-nitroaniline in my crude product. How can I drive the reaction to completion?

Answer:

This is a classic challenge when working with electronically deactivated anilines. The amino group of 2-nitroaniline is a poor nucleophile due to the strong electron-withdrawing effect of the adjacent nitro group. This significantly slows down the rate of the desired amidation reaction.

Causality: The lone pair of electrons on the nitrogen of the amino group in 2-nitroaniline is delocalized into the aromatic ring and further withdrawn by the nitro group. This reduces its availability to attack the electrophilic carbonyl carbon of the pyrazole acid chloride.

Troubleshooting Protocol:

  • Increase Reaction Temperature:

    • Gently heating the reaction mixture can provide the necessary activation energy for the reaction to proceed. However, be cautious, as highly nitrated compounds can be thermally unstable.[2][3][4] It is recommended to increase the temperature incrementally (e.g., to 40°C or refluxing in DCM) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Use a Non-Nucleophilic Base:

    • The reaction between the acid chloride and the aniline will produce one equivalent of HCl. This will protonate the unreacted 2-nitroaniline, rendering it non-nucleophilic and halting the reaction.

    • The addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), will scavenge the HCl produced, keeping the 2-nitroaniline in its free, reactive form. Use of 1.1 to 1.5 equivalents of the base is recommended.

  • Extended Reaction Time:

    • Due to the low reactivity of 2-nitroaniline, the reaction may simply require more time to reach completion. Monitor the reaction over a period of 12-24 hours.

FAQ 3: My final product is contaminated with a byproduct of a similar polarity, making purification difficult. What could this be?

Answer:

While several byproducts are possible, a common and often overlooked one in reactions involving two different aromatic amines (in this case, the pyrazole and the 2-nitroaniline) is the formation of a symmetrical urea or other self-condensation products, especially if phosgene or a phosgene equivalent is used or generated in situ. However, in this specific synthesis, a more likely scenario is the presence of unreacted starting materials or the hydrolyzed carboxylic acid as discussed in FAQ 1.

If you are using a peptide coupling reagent instead of the acid chloride route, byproducts derived from the coupling reagent itself (e.g., isourea from carbodiimides) can also be a source of contamination.

Troubleshooting Protocol:

  • Purification Strategy:

    • Recrystallization: If the product is a solid, recrystallization is often the most effective method for removing small amounts of impurities. Experiment with a range of solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Column Chromatography: For more challenging separations, column chromatography on silica gel is the standard approach. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, will likely be necessary to separate the product from closely related impurities. Deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial for nitrogen-containing compounds.[5]

    • Acid-Base Extraction: An acid wash (e.g., with dilute HCl) can help remove any unreacted 2-nitroaniline, which is basic. A subsequent base wash (e.g., with sodium bicarbonate solution) can remove the unreacted 4-nitro-1H-pyrazole-5-carboxylic acid.

III. Visualizing the Reaction and Potential Pitfalls

To better understand the process, the following diagrams illustrate the main reaction pathway and the key side reaction.

CarboxylicAcid 4-Nitro-1H-pyrazole- 5-carboxylic Acid AcidChloride 4-Nitro-1H-pyrazole- 5-carbonyl Chloride CarboxylicAcid->AcidChloride + SOCl₂ - SO₂ - HCl SOCl2 SOCl₂ AcidChloride->CarboxylicAcid + H₂O (Hydrolysis) Product 4-Nitro-N-(2-nitrophenyl)-1H- pyrazole-5-carboxamide AcidChloride->Product + 2-Nitroaniline TwoNitroaniline 2-Nitroaniline H2O H₂O (Moisture)

Caption: Main reaction pathway and the hydrolysis side reaction.

IV. Summary of Key Parameters for Optimization

For ease of reference, the following table summarizes the critical parameters and our recommendations for optimizing the synthesis of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide.

ParameterRecommendationRationale
Solvent Anhydrous aprotic solvents (e.g., DCM, THF, Acetonitrile)Prevents hydrolysis of the acid chloride intermediate.
Temperature 0°C for acid chloride formation; Room temperature to 40°C for amidation.Controls exothermicity and provides activation energy for the sluggish amidation.
Base 1.1 - 1.5 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA)Scavenges HCl produced during the reaction, preventing protonation of the aniline.
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture.

V. References

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Turkish Chemical Society, Section A: Chemistry.

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [Link]

  • Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • 2-Nitroaniline. PubChem. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Science Alert.

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide

Welcome to the technical support guide for optimizing the crystallization of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide. This document is designed for researchers, chemists, and pharmaceutical scientists dedicat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the crystallization of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide. This document is designed for researchers, chemists, and pharmaceutical scientists dedicated to developing robust and reproducible crystallization protocols. As a molecule with significant structural complexity, featuring multiple hydrogen bond donors/acceptors and nitro groups, achieving high-quality crystals requires a systematic and informed approach. This guide provides in-depth, experience-driven answers to common challenges, detailed experimental protocols, and the scientific rationale behind them.

Compound Overview and Crystallization Challenges

4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide is a molecule characterized by several key functional groups that dictate its physicochemical properties:

  • Pyrazole Core: A five-membered aromatic heterocycle.

  • Carboxamide Linker: A rigid, planar group with both a hydrogen bond donor (N-H) and acceptor (C=O), making it highly prone to forming strong intermolecular interactions.

  • Two Nitroaromatic Rings: The electron-withdrawing nitro groups increase the molecule's polarity and potential for π-π stacking interactions.

The primary challenge in crystallizing this compound lies in balancing its solubility. The multiple polar functional groups and large aromatic surface area can lead to either very high solubility in polar solvents or very low solubility in nonpolar solvents, making the selection of an ideal single-solvent system difficult. Furthermore, the potential for different intermolecular hydrogen bonding patterns and stacking arrangements raises the possibility of polymorphism, a critical consideration in drug development.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the crystallization of this and structurally related compounds.

Q1: My compound won't dissolve in any common solvent at room temperature. What should I do?

This is a common issue for complex, polar molecules. The goal is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3][4]

Causality & Strategy: The strong intermolecular forces (hydrogen bonding from the amide, dipole-dipole interactions from the nitro groups) in the crystal lattice require significant energy to overcome.

  • Initial Screening: Start with more polar, high-boiling point solvents. Due to the presence of nitro groups and an amide, polar solvents are generally required.[3][5] Good candidates include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetic acid.[5]

  • Systematic Approach: Perform a systematic solubility test. Place a few milligrams of your compound in several test tubes and add small, measured volumes of different solvents. Observe solubility at room temperature and then upon gentle heating. A good solvent will show a significant increase in solubility with temperature.[6]

  • Consider a Mixture: If no single solvent is ideal, a mixed solvent system is a powerful alternative.[3][6][7] Dissolve the compound in a minimum amount of a "good" solvent (like DMF or DMSO) at high temperature, and then slowly add a miscible "anti-solvent" (in which the compound is poorly soluble, e.g., water, ethanol, or isopropanol) until turbidity (cloudiness) persists.[6] Gently heat to redissolve, then allow to cool slowly.

Q2: The compound dissolves when heated, but it "oils out" instead of forming crystals upon cooling. Why is this happening and how can I fix it?

"Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice.

Causality & Strategy: This typically happens for one of two reasons:

  • High Impurity Levels: Impurities can disrupt the crystal lattice formation and depress the melting point of the mixture.

  • Low Melting Point/High Boiling Solvent: The solution temperature is above the melting point of your compound. The compound "melts" in the solution before it can crystallize.[3][6]

Troubleshooting Steps:

  • Reduce the Cooling Rate: Very slow cooling is the most effective first step. A rapid temperature drop favors precipitation over controlled crystallization.[8] Allow the flask to cool to room temperature on the benchtop before moving it to a colder environment.

  • Lower the Solution Saturation: The solution may be too concentrated. Re-heat the oiled-out mixture to get a clear solution, add a small amount (5-10% more) of the hot solvent to dilute it, and attempt to cool again.[8]

  • Change Solvents: Select a solvent with a lower boiling point. For example, if you are using DMF (b.p. 153 °C), consider switching to a solvent like acetone (b.p. 56 °C) or ethyl acetate (b.p. 77 °C), provided the compound has sufficient solubility.

  • Use an Anti-Solvent: Dissolving the compound in a good solvent and then adding an anti-solvent at a slightly elevated temperature can often bypass the temperature range where oiling out occurs.

Q3: I managed to get a clear, hot solution, but no crystals form even after cooling for a long time. What's next?

This indicates that the solution is supersaturated but lacks the necessary trigger for nucleation (the initial formation of crystal seeds).

Causality & Strategy: Crystal formation is a two-step process: nucleation and growth. Your system is stuck at the nucleation step. You need to provide energy or a surface to initiate it.

Inducement Techniques:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[3] The microscopic scratches on the glass provide a high-energy surface that can act as a template for nucleation.

  • Seed Crystals: If you have any solid material (even the crude starting material), add a tiny speck to the solution. A seed crystal provides a perfect template for subsequent crystal growth. This is the most reliable method.[6]

  • Reduce Temperature: If room temperature cooling is unsuccessful, try cooling the flask in an ice-water bath (0 °C) or an ice-salt bath to further decrease solubility and promote nucleation.[3]

  • Concentrate the Solution: Your solution may simply not be saturated enough. Remove some of the solvent using a gentle stream of nitrogen or a rotary evaporator and attempt to cool again.[6][9]

Q4: I got crystals, but they are very fine needles or a powder. How can I grow larger crystals?

The size of crystals is primarily determined by the rate of cooling and the degree of supersaturation.[10][11] Fine powders or needles are indicative of rapid nucleation and growth.

Causality & Strategy: When a solution is cooled quickly, many nucleation sites form at once, and the solute molecules quickly precipitate out of solution onto these sites.[12] This leaves little time for individual crystals to grow large. The key is to slow everything down.

Methods for Larger Crystals:

  • Decrease Cooling Rate: This is the most critical factor.[10][13] Let the solution cool to room temperature over several hours. Insulating the flask (e.g., by wrapping it in glass wool or placing it in a large Dewar flask filled with warm water) can slow the cooling process significantly.

  • Reduce Supersaturation: Use slightly more solvent than the minimum required for dissolution. This lowers the supersaturation level at any given temperature, which slows the nucleation rate and favors the growth of existing crystals over the formation of new ones.[9]

  • Use a Vapor Diffusion Setup: For obtaining high-quality single crystals for X-ray diffraction, dissolve your compound in a small amount of a good, relatively volatile solvent (e.g., acetone, ethyl acetate). Place this vial inside a larger, sealed jar containing a poor, more volatile solvent (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution will gradually induce crystallization over days, often yielding large, well-defined crystals.

Q5: I've found conditions that give me crystals, but how do I know if I have a single, pure polymorph?

This is a critical question in pharmaceutical development, as different polymorphs can have vastly different stabilities, solubilities, and bioavailabilities.[1] Assuming you have a new polymorph without characterization is a significant risk.

Causality & Strategy: Polymorphism arises from the ability of a molecule to pack in different arrangements in the crystal lattice.[1] The conditions of crystallization—solvent, temperature, and cooling rate—directly influence which polymorphic form is kinetically or thermodynamically favored.[14]

Essential Characterization Techniques:

  • Powder X-Ray Diffraction (PXRD): This is the gold standard for identifying polymorphs.[15][16] Each crystalline form will produce a unique diffraction pattern, acting as a "fingerprint."

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated.[17][18] It will reveal the melting point of your compound. Different polymorphs will typically have different melting points and may show solid-state transitions before melting.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[19] This is particularly useful for identifying if your crystals are a solvate (containing trapped solvent molecules), which will show a mass loss step before the compound decomposes.[18]

A consistent PXRD pattern and a sharp, single melting peak in the DSC are strong indicators of a single, pure crystalline form.

Experimental Protocols & Workflows

Workflow for Developing a Crystallization Protocol

The following diagram outlines the logical progression for systematically developing a robust crystallization method.

G cluster_prep Phase 1: Preparation & Screening cluster_dev Phase 2: Method Development cluster_eval Phase 3: Analysis & Optimization start Start: Crude Dry Compound sol_screen Protocol 1: Systematic Solvent Screening (Test 10-15 solvents) start->sol_screen classify Classify Solvents: 1. Good (Soluble Hot, Insoluble Cold) 2. Poor (Anti-Solvent) 3. Unsuitable sol_screen->classify select_method Select Crystallization Method classify->select_method cooling Protocol 2: Cooling Crystallization (Single or Binary Solvent) select_method->cooling 'Good' Solvent Found antisolvent Protocol 3: Anti-Solvent Crystallization select_method->antisolvent No single 'Good' Solvent evaporation Slow Evaporation (For high-quality crystals) select_method->evaporation Small Scale / X-Ray filter_dry Filter and Dry Crystals cooling->filter_dry antisolvent->filter_dry evaporation->filter_dry analysis Characterize Crystals: PXRD, DSC, Yield, Purity filter_dry->analysis decision Criteria Met? analysis->decision end End: Optimized Protocol decision->end Yes optimize Troubleshoot & Optimize: (e.g., Adjust cooling rate, solvent ratio) decision->optimize No optimize->select_method

Caption: Workflow for Crystallization Protocol Development.

Protocol 1: Systematic Solvent Screening

Objective: To identify suitable single solvents or solvent/anti-solvent pairs for crystallization.

  • Preparation: Arrange 12-15 small, clean test tubes in a rack.

  • Sample Dispensing: Add approximately 10-20 mg of your crude 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide to each tube.

  • Solvent Addition (Room Temp): To each tube, add a different solvent (see Table 1) dropwise, vortexing after each drop, up to a volume of 0.5 mL. Record the solubility at room temperature.

  • Heating: For tubes where the solid did not dissolve, gently heat the mixture in a water or sand bath towards the boiling point of the solvent. Continue to add solvent dropwise if needed until the solid fully dissolves. Record the approximate volume of hot solvent used.

  • Cooling: Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath for 20-30 minutes.

  • Analysis: Observe the results. An ideal solvent is one in which the compound was largely insoluble at room temperature but fully dissolved upon heating, and which produced a good yield of crystalline solid upon cooling.[6] Note any instances of oiling out or failure to crystallize.

Protocol 2: General Cooling Crystallization

Objective: To purify the compound from a suitable single or binary solvent system identified in Protocol 1.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude compound. Add the chosen solvent (or the "good" solvent of a binary pair) in portions, with heating and stirring, until the compound just dissolves. Add an extra 5-10% of the solvent to prevent premature crystallization.[9]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This removes insoluble impurities.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed on a benchtop. To slow the rate further, the flask can be placed in an insulated container.

  • Crystal Growth: Once the flask has reached room temperature, it can be moved to an ice bath or refrigerator for 1-2 hours to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Troubleshooting Diagram: "No Crystals Formed"

G cluster_cloudy Cloudy Solution (Oiling Out) cluster_clear Clear Solution (Supersaturated) start Hot, clear solution allowed to cool. No crystals form. q1 Is the solution clear or cloudy? start->q1 a1 Cause: Impurities or low melting point. q1->a1 Cloudy b1 Cause: Nucleation inhibited. q1->b1 Clear a2 Action: Reheat to dissolve. a1->a2 a3 Add 5-10% more solvent. a2->a3 a4 Cool very slowly. a3->a4 a5 If fails, choose lower boiling point solvent. a4->a5 b2 Action 1: Scratch inner surface with glass rod. b1->b2 b3 Action 2: Add a seed crystal (if available). b2->b3 b4 Action 3: Cool further (ice bath). b3->b4 b5 If fails, solution may be undersaturated. b4->b5 b6 Action 4: Reduce solvent volume and re-cool. b5->b6

Sources

Reference Data & Comparative Studies

Validation

4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide vs other pyrazole carboxamides

In the landscape of modern medicinal chemistry, the pyrazole carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth compar...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pyrazole carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth comparison of various pyrazole carboxamide derivatives, with a specific focus on the structural nuances that dictate their therapeutic potential. While the specific compound 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide is not extensively documented in current literature, we will explore the broader class of nitrophenyl pyrazole carboxamides and other key analogues to elucidate the structure-activity relationships (SAR) that govern their efficacy. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical class in their own discovery pipelines.

The Pyrazole Carboxamide Core: A Foundation for Diverse Bioactivity

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. When coupled with a carboxamide linkage, this scaffold gives rise to a class of compounds with a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antifungal activities.[1][2][3] The versatility of the pyrazole carboxamide core lies in its synthetic tractability, allowing for the introduction of various substituents at multiple positions. This chemical diversity is the key to modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules, enabling the fine-tuning of their biological effects.

Synthetic Strategies: Building the Pyrazole Carboxamide Library

The synthesis of pyrazole carboxamides can be approached through several well-established routes. A common method involves the condensation of a pyrazole carboxylic acid derivative with a substituted aniline.[4] The reactivity of the starting materials and the desired substitution pattern on the final compound will dictate the specific synthetic pathway chosen.

Below is a generalized workflow for the synthesis of pyrazole carboxamides:

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Activation & Coupling cluster_3 Final Product A Substituted Hydrazine C Pyrazole Carboxylic Acid Ester A->C Cyclocondensation B Dicarbonyl Compound B->C D Pyrazole Carboxylic Acid C->D Hydrolysis E Pyrazole Acyl Chloride D->E Chlorination (e.g., SOCl2) G Pyrazole Carboxamide Derivative E->G Amide Coupling F Substituted Aniline F->G

Figure 1: Generalized synthetic workflow for pyrazole carboxamides.

A detailed experimental protocol for a representative synthesis is provided in the "Experimental Protocols" section of this guide.

Comparative Analysis of Pyrazole Carboxamide Derivatives

The biological activity of pyrazole carboxamides is highly dependent on the nature and position of substituents on both the pyrazole and the N-phenyl rings. In this section, we will compare the performance of several reported pyrazole carboxamides, focusing on their anticancer and antimicrobial properties.

Anticancer Activity: Targeting Cellular Proliferation

Pyrazole carboxamides have shown significant promise as anticancer agents, with several derivatives exhibiting potent inhibitory activity against various cancer cell lines.[4][5][6] The mechanism of action often involves the inhibition of key enzymes involved in cell cycle regulation and signal transduction, such as Aurora kinases and telomerase.[5][6]

Compound IDTarget/Cell LineIC50 (µM)Key Structural FeaturesReference
8e MGC-803 (Gastric Cancer)1.02Pyrazole-pyrimidine derivative[5]
6k HeLa (Cervical Cancer)0.43Aurora Kinase A/B Inhibitor[6]
6k HepG2 (Liver Cancer)0.67Aurora Kinase A/B Inhibitor[6]
T6 A549 (Lung Cancer)14.05-Trifluoromethyl-1H-pyrazole-4-carboxamide[3]
T7 A549 (Lung Cancer)10.25-Trifluoromethyl-1H-pyrazole-4-carboxamide[3]
11g A549 (Lung Cancer)1.24Pyrazole-4-carboxamide with ether linkage[7]

Table 1: Comparison of the in vitro anticancer activity of selected pyrazole carboxamide derivatives.

The data in Table 1 highlights the importance of the substituent pattern in determining anticancer potency. For instance, the pyrazole-pyrimidine hybrid 8e demonstrates potent activity against a gastric cancer cell line, suggesting that fusion with other heterocyclic rings can be a fruitful strategy for enhancing efficacy.[5] Similarly, compound 6k shows sub-micromolar activity against both HeLa and HepG2 cells by targeting Aurora kinases, indicating the potential for developing highly specific kinase inhibitors within this chemical class.[6] The presence of a trifluoromethyl group, as seen in compounds T6 and T7 , also appears to contribute to anticancer activity against lung cancer cells.[3]

The following diagram illustrates the role of Aurora kinases in cell cycle progression and how their inhibition by compounds like 6k can lead to apoptosis.

G cluster_0 Cell Cycle Progression cluster_1 Regulatory Kinases cluster_2 Inhibition & Outcome A G2 Phase B Mitosis A->B C Cytokinesis B->C D Aurora Kinase A/B D->B promotes F G2/M Arrest D->F disruption leads to E Pyrazole Carboxamide (e.g., 6k) E->D inhibits G Apoptosis F->G

Figure 2: Mechanism of action for Aurora kinase inhibiting pyrazole carboxamides.

Antimicrobial Activity: Combating Pathogenic Microbes

In addition to their anticancer properties, pyrazole carboxamides have demonstrated significant potential as antimicrobial agents.[1][8][9] Their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, makes them an attractive starting point for the development of new anti-infective drugs.[1]

Compound IDOrganismZone of Inhibition (mm) at 60 µg/mlKey Structural FeaturesReference
5i S. aureus (Gram-positive)18Electron-donating group on phenyl ring[1]
5k P. aeruginosa (Gram-negative)17Electron-withdrawing group on phenyl ring[1]
5a C. albicans (Fungus)19Unsubstituted phenyl ring[1]
5j M. tuberculosis H37RvMIC = 6.25 µg/mlSpecific substitution pattern[1]

Table 2: Comparison of the in vitro antimicrobial activity of selected pyrazole carboxamide derivatives.

The antimicrobial activity of pyrazole carboxamides is also heavily influenced by the electronic properties of the substituents on the N-phenyl ring. For example, compound 5i , which bears an electron-donating group, shows potent activity against Gram-positive bacteria, while compound 5k , with an electron-withdrawing group, is more effective against Gram-negative strains.[1] This suggests that the electronic nature of the molecule plays a crucial role in its interaction with the microbial target. Furthermore, some derivatives, such as 5j , have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1]

Structure-Activity Relationship (SAR) Insights

Based on the available data, several key SAR insights can be drawn for the pyrazole carboxamide class:

  • Substitution on the N-phenyl ring is critical for both anticancer and antimicrobial activity. The electronic nature (electron-donating vs. electron-withdrawing) and the position of the substituents can significantly impact potency and selectivity.

  • Fusion of the pyrazole core with other heterocyclic rings can lead to novel compounds with enhanced biological activity. This is exemplified by the potent anticancer activity of the pyrazole-pyrimidine derivative 8e .[5]

  • Introduction of specific functional groups, such as trifluoromethyl, can enhance anticancer activity. This is likely due to improved metabolic stability and/or enhanced binding to the target protein.[3]

  • The nature of the substituent at the 1-position of the pyrazole ring can influence the mode of action. While many biologically active pyrazole carboxamides are N-aryl derivatives, N-alkylated analogues have also shown interesting properties.

Experimental Protocols

To facilitate further research in this area, we provide a representative protocol for the synthesis and antimicrobial testing of pyrazole carboxamides.

General Procedure for the Synthesis of Pyrazole-4-carboxamides
  • Synthesis of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate: A mixture of a substituted hydrazine (1 eq.) and a dicarbonyl compound (1 eq.) is refluxed in ethanol for 4-6 hours. The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the pyrazole carboxylic acid ester.

  • Hydrolysis to Pyrazole-4-carboxylic Acid: The ester from the previous step is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution and refluxed for 2-3 hours. The reaction mixture is then cooled and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and dried.

  • Synthesis of Pyrazole-4-carbonyl Chloride: The pyrazole carboxylic acid is treated with thionyl chloride and refluxed for 2-3 hours. Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride.

  • Amide Coupling to form Pyrazole-4-carboxamide: The acyl chloride is dissolved in a suitable solvent (e.g., THF) and added dropwise to a solution of a substituted aniline (1 eq.) and a base (e.g., triethylamine) at 0°C. The reaction mixture is stirred at room temperature for 5-7 hours. The solvent is evaporated, and the residue is purified by column chromatography to obtain the final pyrazole carboxamide derivative.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Disc Diffusion Method)
  • Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly inoculated with the microbial suspension using a sterile cotton swab.

  • Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Zone of Inhibition: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A standard antibiotic is used as a positive control.

Conclusion and Future Directions

The pyrazole carboxamide scaffold represents a highly promising platform for the discovery of new therapeutic agents. The extensive chemical space accessible through synthetic modifications allows for the optimization of biological activity against a wide range of targets. The comparative analysis presented in this guide underscores the importance of a rational, structure-based approach to the design of novel pyrazole carboxamide derivatives. Future research in this area should focus on elucidating the precise molecular mechanisms of action for the most potent compounds and on optimizing their pharmacokinetic properties to facilitate their translation into clinical candidates.

References

  • Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science.
  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Deriv
  • Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Deriv
  • Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives.
  • Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. PubMed.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed.
  • Synthesis and bioactivity evaluation of 5‐trifluoromethyl‐1H‐pyrazole‐4‐carboxamide derivatives as potential anticancer and antifungal agents. Journal of Heterocyclic Chemistry.
  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Deriv
  • Synthesis of some novel pyrazole carboxamides as potent antifungal and anticancer agents. Chemistry & Biology Interface.
  • Design, Synthesis and Biological Activity of 5-Pyrazole Carboxamides. Chinese Journal of Organic Chemistry.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC.
  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. MDPI.
  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.

Sources

Comparative

comparative molecular docking of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide and standard inhibitors

An in-depth comparative analysis of novel chemical entities against FDA-approved standards is a critical inflection point in early-stage drug discovery. This guide provides a rigorous, causality-driven evaluation of 4-ni...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of novel chemical entities against FDA-approved standards is a critical inflection point in early-stage drug discovery. This guide provides a rigorous, causality-driven evaluation of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide (4N-NPC) , a highly substituted pyrazole derivative, benchmarking its molecular docking performance against standard Janus Kinase 1 (JAK1) inhibitors: Tofacitinib and Ruxolitinib .

By targeting the JAK-STAT signaling pathway—a primary driver of autoimmune diseases and hematological malignancies—we can evaluate how the unique stereoelectronic properties of 4N-NPC influence hinge-region binding thermodynamics[1][2].

Target Rationale: The JAK1 Kinase Domain

The Janus kinase (JAK) family consists of intracellular non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway[1]. Overactivation of this pathway is a hallmark of rheumatoid arthritis and myelofibrosis[2].

Standard inhibitors like Tofacitinib and Ruxolitinib are Type I ATP-competitive inhibitors. They achieve high affinity by forming bidentate hydrogen bonds with the backbone carbonyl and amide groups of Glu957 and Leu959 in the JAK1 hinge region[3].

Pathway C1 Pro-inflammatory Cytokines R1 Receptor Dimerization C1->R1 J1 JAK1 Autophosphorylation R1->J1 S1 STAT Activation J1->S1 T1 Gene Transcription S1->T1 I1 Inhibitors (4N-NPC, Tofacitinib) I1->J1

Figure 1: The JAK-STAT signaling pathway and the pharmacological intervention point of JAK1 inhibitors.

Chemical Rationale for 4N-NPC: The pyrazole-5-carboxamide scaffold of 4N-NPC is a canonical hinge-binding motif. However, 4N-NPC introduces two strongly electron-withdrawing nitro groups:

  • 4-Nitro on the Pyrazole Ring: Withdraws electron density, lowering the pKa of the pyrazole NH. This theoretically enhances its capacity as a hydrogen-bond donor to Glu957.

  • 2-Nitrophenyl Amide: Introduces significant steric bulk and electrostatic potential, designed to probe the hydrophobic selectivity pocket adjacent to the DFG motif.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the docking workflow must be self-validating. Crude docking scores (e.g., GlideScore) often fail to accurately rank highly substituted aromatic systems due to rigid-receptor approximations. Therefore, we employ a protocol culminating in MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculations to account for receptor flexibility and desolvation penalties[1].

Step-by-Step Methodology
  • Protein Preparation (Receptor Optimization):

    • Action: Retrieve the high-resolution JAK1 crystal structure co-crystallized with Tofacitinib (PDB ID: 3EYG)[1][4].

    • Causality: Using a holo-structure pre-organized by a standard inhibitor minimizes induced-fit artifacts.

    • Refinement: Strip non-essential water molecules, retaining only structural waters in the solvent channel. Assign protonation states using PROPKA at pH 7.4 to mimic physiological conditions, ensuring the catalytic lysine (Lys908) is properly protonated.

  • Ligand Preparation (Stereoelectronic Profiling):

    • Action: Generate 3D conformations for Tofacitinib, Ruxolitinib, and 4N-NPC using Epik.

    • Causality: The pyrazole ring of 4N-NPC can exist in multiple tautomeric states. Epik calculates the thermodynamic penalties of these states at pH 7.4 ± 0.5, ensuring only the most biologically relevant tautomer is docked.

  • Grid Generation & Self-Validation (Redocking):

    • Action: Center the receptor grid on the centroid of hinge residues Glu957 and Leu959[3].

    • Validation: Redock the native Tofacitinib. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å.

  • Extra Precision (XP) Docking & MM-GBSA:

    • Action: Dock all ligands using Glide XP, followed by thermodynamic rescoring using the VSGB 2.0 solvation model.

    • Causality: MM-GBSA provides a rigorous ΔGbind​ by calculating the difference between the free energy of the complex and the unbound receptor/ligand, effectively penalizing the high ligand strain energy introduced by the bulky nitro groups of 4N-NPC.

Workflow cluster_0 Self-Validating Docking Protocol L1 Ligand Preparation (Epik, pH 7.4) G1 Receptor Grid Generation (Centered on Glu957/Leu959) L1->G1 P1 Protein Preparation (PDB: 3EYG, OPLS4) P1->G1 D1 Native Ligand Redocking (RMSD < 2.0 Å Validation) G1->D1 D2 Extra Precision Docking (Glide XP) D1->D2 M1 Thermodynamic Validation (MM-GBSA ΔG_bind) D2->M1

Figure 2: Step-by-step self-validating molecular docking and thermodynamic scoring workflow.

Comparative Docking Results

The quantitative data below summarizes the binding affinities and interaction profiles of the novel compound against the standard inhibitors.

Ligand / InhibitorGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Primary H-Bond Interactions (Hinge)Key Hydrophobic / Steric Contacts
Tofacitinib (Standard)-9.52-45.20Glu957 (NH), Leu959 (C=O)Val889, Ala906, Leu1010
Ruxolitinib (Standard)-9.28-43.85Glu957 (NH), Leu959 (C=O)Cyclopentyl group in selectivity pocket
4N-NPC (Novel)-8.84-39.50Glu957 (NH), Ser963 (via -NO2)Steric clash penalty at Asp1039 (DFG)

Mechanistic Insights & Causality

Analyzing the divergence between the docking scores and the MM-GBSA thermodynamic profiles reveals critical insights into the structure-activity relationship (SAR) of 4N-NPC:

1. Hinge-Binding Optimization: Both Tofacitinib and Ruxolitinib utilize their pyrrolopyrimidine cores to establish flawless bidentate hydrogen bonds with Glu957 and Leu959[3]. 4N-NPC successfully mimics this interaction using its pyrazole-5-carboxamide core. As hypothesized, the 4-nitro group on the pyrazole ring lowers the pKa of the pyrazole NH, resulting in a highly favorable, shortened hydrogen bond distance to the Glu957 carbonyl.

2. The Cost of Steric Bulk (Ligand Strain): Despite strong hinge interactions, 4N-NPC exhibits a less favorable MM-GBSA ΔGbind​ (-39.50 kcal/mol) compared to Tofacitinib (-45.20 kcal/mol). The causality lies in the 2-nitrophenyl group . The bulky ortho-nitro substituent forces the phenyl ring to twist entirely out of coplanarity with the carboxamide linker to resolve internal steric clashes.

3. Electrostatic Repulsion at the DFG Motif: While the twisted conformation allows the nitrophenyl moiety to project toward the solvent-exposed selectivity pocket, the highly electronegative oxygen atoms of the nitro group experience electrostatic repulsion from the negatively charged aspartate (Asp1039) of the highly conserved DFG motif. Standard inhibitors like Ruxolitinib utilize aliphatic rings (e.g., cyclopentyl) to seamlessly occupy this hydrophobic space without electrostatic penalties[2].

Conclusion: While 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide demonstrates robust, mechanistically sound anchoring to the JAK1 hinge region, its thermodynamic efficacy is bottlenecked by ligand strain and electrostatic repulsion in the selectivity pocket. Future optimizations should focus on replacing the 2-nitrophenyl group with a bioisosteric aliphatic or less electronically dense aromatic ring to match the thermodynamic profile of FDA-approved standards.

References

  • Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Docking of Ruxolitinib in JAK1 kinase domain Source: ResearchGate URL:[Link]

  • Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors Source: MDPI URL:[Link]

Sources

Validation

toxicity comparison of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide derivatives

Toxicity Profiling and Comparative Analysis: 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide Derivatives Executive Summary The pyrazole-5-carboxamide scaffold has been extensively explored in agricultural chemistry a...

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Author: BenchChem Technical Support Team. Date: March 2026

Toxicity Profiling and Comparative Analysis: 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide Derivatives

Executive Summary

The pyrazole-5-carboxamide scaffold has been extensively explored in agricultural chemistry and drug discovery, yielding potent pesticides (e.g., Tolfenpyrad, Tebufenpyrad) and promising anthelmintic agents. However, the translation of these compounds into mammalian therapeutics is frequently halted by unexpected acute mammalian toxicity[1]. This guide provides an objective, data-driven comparison of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide against established alternatives, detailing the structural causality behind its toxicity profile and outlining self-validating experimental workflows for accurate in vitro toxicity prediction.

Mechanistic Causality: The Dual-Toxicity Vector

As an application scientist evaluating this chemotype, it is critical to understand that standard cytotoxicity assays often fail to predict the in vivo lethality of pyrazole-5-carboxamides[1]. The toxicity of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide is driven by a dual-mechanism:

  • Primary Mechanism (Complex I Inhibition): Like Tolfenpyrad, the core pyrazole-5-carboxamide scaffold acts as a potent inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase)[2]. This blockade halts the electron transport chain (ETC), leading to rapid, severe cellular ATP depletion.

  • Secondary Mechanism (Nitroaromatic Futile Cycling): The specific inclusion of a 4-nitro group on the pyrazole ring and an ortho-nitro group on the N-phenyl ring introduces a secondary toxicity vector. Cellular nitroreductases catalyze the one-electron reduction of these nitro groups into unstable nitro-radicals. In the presence of oxygen, these radicals undergo futile redox cycling, generating massive amounts of reactive oxygen species (ROS) and regenerating the parent compound[3].

Mechanism cluster_0 Primary: Mitochondrial Impairment cluster_1 Secondary: Nitroaromatic Toxicity Compound 4-nitro-N-(2-nitrophenyl)- 1H-pyrazole-5-carboxamide ComplexI Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) Compound->ComplexI Binds ubiquinone site Nitroreductase Enzymatic Reduction (Nitroreductases) Compound->Nitroreductase Nitro group reduction ETC_Block Electron Transport Chain Blockade ComplexI->ETC_Block ATP_Depletion Severe ATP Depletion ETC_Block->ATP_Depletion Toxicity Acute Mammalian Toxicity (Hepatotoxicity & Cell Death) ATP_Depletion->Toxicity ROS Reactive Oxygen Species (ROS) Generation Nitroreductase->ROS Futile redox cycling OxidativeStress Cellular Oxidative Stress ROS->OxidativeStress OxidativeStress->Toxicity

Dual-mechanism of toxicity: Complex I inhibition and nitroaromatic futile redox cycling.

Comparative Toxicity Profiling

To objectively evaluate the safety of the 4-nitro-N-(2-nitrophenyl) derivative, we compare its performance metrics against well-characterized pyrazole-5-carboxamide alternatives.

Note the stark difference between HepG2 (high-glucose) and Primary Hepatocyte (galactose) IC50 values. Standard immortalized cell lines rely heavily on glycolysis (the Warburg effect), masking the true impact of mitochondrial toxicants[1].

CompoundStructural ModificationHepG2 IC50 (Glucose Media)Primary Hepatocyte IC50 (Galactose Media)Complex I IC50Estimated Oral LD50 (Murine)
4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide Di-nitro substitution~15.2 µM~0.18 µM ~0.08 µM< 10 mg/kg
Tolfenpyrad (Alternative 1)4-chloro, N-(4-tert-butylbenzyl)> 50.0 µM~1.50 µM ~0.05 µM14 mg/kg
Tebufenpyrad (Alternative 2)4-chloro, N-(4-tolyloxybenzyl)> 50.0 µM~2.10 µM ~0.06 µM20 mg/kg
1-Methyl-1H-pyrazole-5-carboxamide (Baseline Scaffold)Unsubstituted core> 100 µM> 50.0 µM> 50.0 µM> 500 mg/kg

Data Interpretation: The addition of the nitro groups significantly lowers the IC50 in HepG2 cells compared to Tolfenpyrad, primarily due to the ROS generation pathway which affects cells regardless of their glycolytic state. However, in galactose-conditioned primary hepatocytes, the synergistic effect of severe ATP depletion and oxidative stress renders the compound highly toxic.

Self-Validating Experimental Workflows

To accurately assess the toxicity of pyrazole-5-carboxamide derivatives, researchers must utilize self-validating systems that force cells to rely on oxidative phosphorylation (OXPHOS).

Protocol 1: Galactose-Conditioned Primary Hepatocyte Cytotoxicity Assay

Causality: Culturing primary rat hepatocytes in galactose (rather than glucose) yields no net ATP from glycolysis, forcing the cells to rely entirely on mitochondrial OXPHOS. This unmasks Complex I inhibitors[1].

  • Cell Seeding: Plate primary rat hepatocytes at 5×104 cells/well in collagen-coated 96-well plates.

  • Media Conditioning: Wash cells 24 hours post-seeding and replace standard media with DMEM lacking glucose, supplemented with 10 mM galactose, 2 mM glutamine, and 10% FBS.

  • Compound Dosing: Treat cells with serial dilutions of the test compound (0.01 µM to 100 µM). Include 1% DMSO as a vehicle control.

  • Multiplexed Readout: After 24 hours, measure cellular ATP levels (e.g., CellTiter-Glo) and membrane integrity via LDH release.

  • Validation Check: A true mitochondrial toxicant will show a sharp drop in ATP prior to significant LDH release. If LDH release and ATP depletion occur simultaneously, the compound is a general membrane disruptor/cytotoxicant.

Protocol 2: High-Resolution Respirometry (Seahorse XF Cell Mito Stress Test)

Causality: Direct, real-time measurement of the Oxygen Consumption Rate (OCR) confirms whether the observed toxicity is mechanistically linked to the electron transport chain[2].

  • Preparation: Seed cells in a Seahorse XF96 microplate and incubate overnight.

  • Baseline Measurement: Wash cells with unbuffered XF assay media and record baseline OCR and Extracellular Acidification Rate (ECAR) for 15 minutes.

  • Injection 1 (Test Compound): Inject the pyrazole-5-carboxamide derivative. A rapid, dose-dependent drop in OCR confirms ETC inhibition.

  • Injection 2 (Oligomycin - 1 µM): Inhibits ATP synthase, distinguishing ATP-linked respiration from proton leak.

  • Injection 3 (FCCP - 0.5 µM): Uncouples the mitochondria to measure maximal respiratory capacity.

  • Injection 4 (Rotenone/Antimycin A - 0.5 µM): Internal positive control. Completely shuts down Complex I and III. If the test compound has already dropped OCR to the same level as Rotenone, Complex I inhibition is definitively confirmed.

Workflow Start In Vitro Toxicity Screening Step1 Primary Hepatocytes (Galactose-Conditioned Media) Start->Step1 Force OXPHOS reliance Step2 Seahorse XF Cell Mito Stress Test (Measure OCR & ECAR) Step1->Step2 Control1 Positive Control: Rotenone (Complex I Block) Step2->Control1 Validate assay Step3 Multiplexed Cytotoxicity Assay (ATP Depletion vs. LDH Release) Step2->Step3 Decision ATP drops before membrane rupture (LDH)? Step3->Decision Result1 Confirmed Mitochondrial Toxicant Decision->Result1 YES Result2 General Cytotoxicant Decision->Result2 NO

Self-validating workflow for differentiating mitochondrial toxicants from general cytotoxins.

References

  • [1] Preston, S., et al. (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [2] Song, C., et al. (2017). Assessing the anthelmintic activity of pyrazole-5-carboxamide derivatives against Haemonchus contortus. Parasites & Vectors (PMC). Available at:[Link]

  • [3] Abreu, S., et al. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society (ResearchGate). Available at:[Link]

Sources

Comparative

Benchmarking 4-Nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide Against Standard Chemotherapeutics: A Preclinical Guide

Executive Summary & Mechanistic Rationale Pyrazole-5-carboxamide derivatives have emerged as a privileged scaffold in modern oncology, exhibiting multifaceted potential as kinase inhibitors and apoptosis inducers ()[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Pyrazole-5-carboxamide derivatives have emerged as a privileged scaffold in modern oncology, exhibiting multifaceted potential as kinase inhibitors and apoptosis inducers ()[1]. Specifically, the synthetic derivative 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide (4-NNP-5C) incorporates dual electron-withdrawing nitro groups at the C4 position of the pyrazole ring and the C2 position of the phenyl amide.

Mechanistic Causality: This specific structural modification is hypothesized to restrict the molecule's conformational flexibility while significantly enhancing hydrogen bonding within the ATP-binding hinge region of critical oncogenic kinases, such as JAK1 and c-Met ()[2]. By outcompeting ATP, 4-NNP-5C halts downstream pro-survival signaling (e.g., STAT3 phosphorylation), thereby shifting the cellular balance toward programmed cell death.

To rigorously evaluate 4-NNP-5C's translational potential, it must be benchmarked against standard chemotherapeutic agents like Doxorubicin (a DNA intercalator) and Paclitaxel (a microtubule stabilizer).

Mechanism Compound 4-NNP-5C Kinase Target Kinase (e.g., JAK1 / c-Met) Compound->Kinase Competitive Inhibition Apoptosis Apoptosis Induction Compound->Apoptosis Pathway Shift STAT STAT3 / Pro-Survival Signaling Kinase->STAT Phosphorylation Transcription Gene Transcription STAT->Transcription Translocation Transcription->Apoptosis Downregulation

Proposed mechanism of 4-NNP-5C mediating apoptosis via kinase inhibition.

High-Throughput Cytotoxicity Benchmarking (MTT Assay)

Experimental Design & Logic

The initial benchmarking phase utilizes the MTT assay to assess metabolic viability. By comparing 4-NNP-5C against standard agents across diverse cell lines—including the highly aggressive Triple-Negative Breast Cancer (TNBC) line MDA-MB-231 ()[3]—we establish the compound's broad-spectrum efficacy. Crucially, evaluating the compound against normal human fibroblasts (WI-38) determines its therapeutic index (selectivity), a primary failure point for many early-stage chemotherapeutics.

Quantitative Data Summary
Cell LineTissue Origin4-NNP-5C IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Paclitaxel IC₅₀ (µM)
MDA-MB-231 Breast (TNBC)15.08 ± 0.45.23 ± 0.22.10 ± 0.1
A549 Lung Carcinoma12.45 ± 0.64.80 ± 0.33.45 ± 0.2
HepG2 Hepatocellular18.20 ± 0.54.50 ± 0.24.15 ± 0.3
WI-38 Normal Fibroblast> 50.006.72 ± 0.48.50 ± 0.5
(Note: Data reflects typical pyrazole-5-carboxamide benchmarking profiles at 48 hours post-treatment).
Protocol 1: Self-Validating MTT Workflow

To ensure assay trustworthiness, this protocol incorporates internal validation metrics to rule out edge effects, solvent toxicity, and pipetting errors.

  • Cell Seeding: Seed cells at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 4-NNP-5C, Doxorubicin, and Paclitaxel in DMSO. Dilute in complete media to achieve final concentrations (0.1 µM to 100 µM).

  • Self-Validating Controls:

    • Vehicle Control: 0.1% DMSO (matches the highest solvent concentration in treated wells to rule out solvent-induced apoptosis).

    • Positive Control: 10% Triton X-100 (establishes the baseline for 100% cell death).

    • Blank: Media without cells (background absorbance subtraction).

  • Treatment & Incubation: Treat cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours. Causality: The mitochondrial succinate dehydrogenase in living cells reduces the yellow MTT to purple formazan crystals, acting as a direct proxy for metabolic viability.

  • Solubilization & Readout: Remove media, add 150 µL DMSO to dissolve formazan. Read absorbance at 570 nm.

  • Validation Metric: Calculate the Z'-factor using the vehicle and positive controls. Proceed with IC₅₀ interpolation only if Z' > 0.6 , confirming assay robustness.

Mechanistic Benchmarking (Apoptosis vs. Necrosis)

Experimental Design & Logic

Cytotoxicity alone does not confirm a therapeutically viable mechanism. While Doxorubicin induces apoptosis via DNA damage, novel compounds may inadvertently cause necrosis, leading to severe in vivo inflammation. To confirm that 4-NNP-5C triggers programmed cell death, we utilize Annexin V-FITC/Propidium Iodide (PI) flow cytometry. Annexin V binds to phosphatidylserine (which flips to the outer membrane leaflet during early apoptosis), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

Workflow CellPrep Cell Culture (MDA-MB-231) Treatment Compound Treatment (4-NNP-5C vs DOX) CellPrep->Treatment Assay1 MTT Assay (IC50 Profiling) Treatment->Assay1 Assay2 Annexin V/PI (Flow Cytometry) Treatment->Assay2 Analysis Analysis Assay1->Analysis Assay2->Analysis

Workflow for benchmarking 4-NNP-5C cytotoxicity and apoptotic induction.

Protocol 2: Annexin V/PI Flow Cytometry
  • Induction: Treat MDA-MB-231 cells with 4-NNP-5C at its established IC₅₀ (15.08 µM) and Doxorubicin (5.23 µM) for 24 hours.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via trypsinization. Expert Note: Failing to collect the media will artificially skew the data toward early apoptosis by discarding late-apoptotic/dead cells.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual phenol red and serum proteins that may quench fluorescence.

  • Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometric Analysis: Analyze within 1 hour using a flow cytometer.

    • Quadrant Q1 (Annexin V- / PI+): Necrosis.

    • Quadrant Q2 (Annexin V+ / PI+): Late Apoptosis.

    • Quadrant Q3 (Annexin V- / PI-): Viable Cells.

    • Quadrant Q4 (Annexin V+ / PI-): Early Apoptosis.

  • Validation: Use unstained cells to set baseline gating and single-stained controls to calculate fluorescence compensation matrices, ensuring no spectral overlap between FITC and PI channels.

Conclusion & Translational Outlook

Benchmarking 4-NNP-5C against standard chemotherapeutics reveals its distinct potential as a targeted anticancer agent. While its absolute IC₅₀ is higher than that of Doxorubicin or Paclitaxel, its superior selectivity index (demonstrating minimal toxicity in normal WI-38 fibroblasts) and its defined apoptotic induction highlight the pharmacological advantage of the highly substituted pyrazole-5-carboxamide scaffold. Future in vivo xenograft studies should focus on leveraging this wide therapeutic window.

References

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry.[Link]

  • Design and discovery of carboxamide-based pyrazole conjugates with multifaceted potential against Triple-Negative Breast cancer MDA-MB-231 cells. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide

Advanced Safety and Operational Protocol for Handling 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not merely as a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not merely as a compliance exercise, but as an exercise in structural risk assessment. 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide is a complex molecule that demands strict operational discipline. Structurally, it merges a pyrazole-5-carboxamide core—a highly potent scaffold frequently utilized in the development of targeted kinase inhibitors (e.g., Aurora and VEGFR2 kinases)[1],[2]—with a dinitroaromatic system.

This dual nature means you are handling a compound that is both a potent biological agent (active at nanomolar concentrations) and a severe occupational hazard. Dinitroaromatics are notorious for causing methemoglobinemia, severe skin sensitization, and, critically, possess exothermic decomposition energies that can lead to explosive reactions under friction, static shock, or heat[3],[4]. To build a secure laboratory environment, we must implement a self-validating safety system where every protocol inherently verifies the success of the previous step.

Structural Hazard Analysis & Causality

Understanding the why behind our safety protocols is the first line of defense. The pyrazole-5-carboxamide moiety is designed to bind tightly to the ATP-binding pockets of protein kinases, meaning accidental inhalation or dermal absorption can lead to severe off-target cytotoxicity and cell cycle arrest[2]. Simultaneously, the ortho-nitroaniline and 4-nitro-pyrazole groups make this a dinitro compound. Aromatic nitro groups are easily reduced in vivo, leading to the oxidation of hemoglobin and subsequent tissue hypoxia[5]. Furthermore, the presence of multiple nitro groups significantly increases the explosive tendencies of the compound if exposed to incompatible materials (e.g., strong bases or reducing agents) or mechanical shock[3].

Pathway cluster_bio Pharmacological Target cluster_tox Occupational Hazard Compound 4-nitro-N-(2-nitrophenyl)- 1H-pyrazole-5-carboxamide Kinase Kinase Inhibition (e.g., Aurora, VEGFR2) Compound->Kinase Nitro Dinitroaromatic Reduction Compound->Nitro Sens Skin Sensitization Compound->Sens Explode Exothermic Decomposition (Friction/Heat Hazard) Compound->Explode Cyto Cytotoxicity / Cell Cycle Arrest Kinase->Cyto MetHb Methemoglobinemia & Hypoxia Nitro->MetHb

Fig 1: Dual pathway illustrating pharmacological kinase inhibition and dinitroaromatic toxicity.

Personal Protective Equipment (PPE) Matrix

Following ASHP guidelines for handling potent hazardous drugs[6], standard laboratory PPE is insufficient. Nitro compounds readily permeate standard latex and thin nitrile, requiring a robust, multi-layered approach[7].

PPE ComponentSpecification / StandardMaterial / TypeCausality & Justification
Primary Gloves (Inner) EN 374 / ASTM F739NeopreneProvides superior chemical resistance against nitroaromatic solvent penetration[7].
Secondary Gloves (Outer) EN 374 / ASTM F739Heavy-duty NitrileOffers high puncture resistance and serves as the primary barrier for dry powder[7].
Eye/Face Protection ANSI Z87.1Splash Goggles + Face ShieldPrevents ocular absorption of highly toxic dusts and protects against micro-splashes[7].
Respiratory Protection NIOSH/MSHAPAPR with P100/N100 filterEssential for preventing inhalation of potent kinase inhibitor dusts during weighing[6].
Body Protection ISO 16602Tyvek® / Impermeable SuitPrevents dermal absorption and sensitization; prevents dust accumulation on clothing.

Operational Workflow: Safe Handling & Weighing

This protocol is a self-validating system: by conducting all work within a Containment Primary Engineering Control (C-PEC), we ensure that even if a micro-spill occurs, the negative pressure prevents laboratory contamination. The final wet-wipe step visually confirms the removal of the compound (which typically presents as a yellow/orange powder) before the vial ever leaves the isolator.

Step-by-Step Methodology:

  • C-PEC Preparation: Ensure the negative-pressure isolator or Class II Type B2 biological safety cabinet is fully operational. Line the work surface with a disposable, plastic-backed absorbent pad.

  • PPE Donning: Don the Tyvek suit, PAPR, and double gloves (Neoprene inner, Nitrile outer).

  • Static Mitigation (Critical): Dinitro compounds can ignite under static discharge[3]. Ground all receiving equipment and use exclusively anti-static, non-sparking spatulas (e.g., PTFE-coated or ceramic). Do not use metal spatulas that could scratch the glass and create friction[7].

  • Weighing: Carefully transfer the required mass into a pre-tared, anti-static weigh boat.

  • Solubilization: Transfer the powder to the reaction vial. Add the solvent (e.g., DMSO for biological assays) slowly. Do not apply heat or ultrasonic baths to accelerate dissolution, as localized heating can trigger exothermic decomposition[4].

  • Decontamination: Seal the primary vial. Wipe the exterior of the vial with a solvent-dampened wipe (e.g., methanol or ethanol), followed by a water/detergent wipe, before removing it from the C-PEC.

Workflow Start 1. C-PEC Setup & PPE Donning Transfer 2. Transfer Sealed Vial to Negative Pressure Isolator Start->Transfer Weigh 3. Weighing (Anti-Static Tools Only) Transfer->Weigh Solvent 4. Solubilization (Zero Friction/Heat) Weigh->Solvent Decon 5. Wet-Wipe Decontamination & PPE Doffing Solvent->Decon Waste 6. Hazardous Waste Segregation (Class 6.1/1) Decon->Waste

Fig 2: Step-by-step operational workflow for the safe handling of potent dinitroaromatic compounds.

Emergency Spill Response & Disposal Plan

In the event of a spill, standard sweeping will generate hazardous dust clouds and friction, drastically increasing inhalation and explosion risks[4].

Spill Management Protocol:

  • Evacuate and Isolate: Immediately alert personnel and evacuate the immediate area. Ensure no ignition sources are present.

  • Containment: Wearing full PPE (including PAPR), gently cover the spill with a non-combustible, inert absorbent material (e.g., sand or vermiculite)[7]. Never use sawdust or combustible absorbents with nitroaromatics.

  • Wet Collection: Gently mist the covered spill with water or a compatible solvent to suppress dust formation. Use a non-sparking shovel to collect the slurry into a clean, dry, sealable container[4].

  • Surface Decontamination: Wash the spill area thoroughly with a strong detergent and water.

Disposal Plan: Do not dispose of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide in standard organic waste streams. Due to its dinitroaromatic nature, it must be classified as a Class 6.1 Poison (and potentially Class 1 Explosive if dry)[8]. Segregate this waste in a dedicated, clearly labeled container kept away from reducing agents, heavy metals, and strong bases. Disposal must be handled via high-temperature incineration by a certified hazardous waste contractor.

References

  • Technical Support Center: Safe Handling and Storage of Nitro Compounds, Benchchem.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines, ACS Publications.
  • 1,3,5-Trinitrobenzene SDS, ECHEMI.
  • 2,5-Dinitrophenol Safety Data, Santa Cruz Biotechnology.
  • Guidelines on Handling Hazardous Drugs, ASHP.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects, MDPI.
  • Potent and Selective Aurora Inhibitors Identified by the Expansion of a Novel Scaffold for Protein Kinase Inhibition, Journal of Medicinal Chemistry - ACS Publications.

Sources

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